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Fmoc-adma(pbf)-oh

Peptide Synthesis Post-Translational Modification Analytical Chemistry

For researchers encountering epimeric impurities that confound histone binding assays, Fmoc-ADMA(Pbf)-OH provides the precise solution for introducing authentic asymmetric dimethylarginine into peptides. • Delivers ≥96.0% HPLC purity for high-fidelity peptide arrays and PTM studies. • Soluble at 1 mmol in 2 mL DMF, ensuring reliable automated SPPS without precipitation. • Pbf group is fully cleaved during standard TFA deprotection, streamlining synthesis workflows.

Molecular Formula C36H44N4O7S
Molecular Weight 676.8 g/mol
Cat. No. B12318834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-adma(pbf)-oh
Molecular FormulaC36H44N4O7S
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C
InChIInChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42)
InChIKeyQQJCGHJCOJVEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-ADMA(Pbf)-OH: Procurement Guide


Fmoc-ADMA(Pbf)-OH is a specialized, Fmoc-protected amino acid derivative designed for the site-specific introduction of asymmetric dimethylarginine (ADMA) into peptides via Fmoc solid-phase peptide synthesis (SPPS). It features an alpha-amino Fmoc group for standard iterative coupling and a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group for the guanidine moiety. This building block is classified within the Novabiochem® portfolio for post-translational modification (PTM) studies, specifically for the incorporation of a-diMe-arginine, which is distinct from mono-methylated (me) or symmetrically dimethylated (s-diMe) arginine residues . The Pbf protecting group is designed to be removed during the final TFA-mediated peptide cleavage step, streamlining the overall synthesis workflow .

Enables site-specific asymmetric dimethylarginine (ADMA) incorporation via Fmoc SPPS
Pbf side-chain protecting group removed during standard TFA cleavage
Distinct methylation pattern for ADMA-specific PTM research

Fmoc-ADMA(Pbf)-OH: Why Substitution Fails


Direct substitution of Fmoc-ADMA(Pbf)-OH with other arginine derivatives is not viable due to fundamental differences in their intended post-translational modification (PTM) outcome and stereoelectronic properties. The class of Fmoc-Arg derivatives includes reagents for introducing non-methylated (Arg), mono-methylated (me), symmetrically dimethylated (s-diMe), and asymmetrically dimethylated (a-diMe) residues . Each variant produces a peptide with a distinct methylation pattern on the guanidine group, leading to unique electronic and steric environments that dictate downstream biological recognition, enzyme specificity, and protein-protein interactions . Using Fmoc-Arg(Pbf)-OH or Fmoc-SDMA(Boc)2-ONa in place of Fmoc-ADMA(Pbf)-OH results in a peptide with a completely different PTM state, thereby invalidating experiments designed to study ADMA-specific biology. The evidence below quantifies the differences in purity, physical properties, and demonstrated biological application that make Fmoc-ADMA(Pbf)-OH the requisite choice for ADMA-specific studies.

Methylation mismatch

Non-ADMA Fmoc-Arg derivatives introduce incorrect PTM pattern, invalidating ADMA-specific recognition and assay outcomes.

Protecting group divergence

Symmetric dimethyl analog uses distinct side-chain protection, which may alter cleavage kinetics and synthesis robustness.

Purity specification gap

Alternative reagents often specify lower minimum purity, heightening risk of epimeric impurities that confound biological readouts.

Fmoc-ADMA(Pbf)-OH: Comparative Evidence


Purity & Enantiomeric Integrity vs. Analogs

Fmoc-ADMA(Pbf)-OH from the Novabiochem® portfolio is specified with a stringent, multi-method purity profile, which differentiates it from alternative reagents for arginine methylation. Its assay specification is ≥96.0% (HPLC) and ≥98% (TLC), with a high enantiomeric purity of ≥99.0% (a/a) . In comparison, Fmoc-Arg(Me,Pbf)-OH (for monomethyl arginine) is specified with a lower HPLC purity of ≥95.0% (a/a) from the same product line . The symmetric dimethylarginine reagent, Fmoc-SDMA(Boc)2-ONa, is supplied with an even lower minimum HPLC assay of ≥90.0% . This quantitative specification difference can be a key factor for researchers requiring high-fidelity peptide libraries where epimeric or chemical impurities can confound biological assay results.

Purity & Enantiomeric Integrity
Head-to-head
Target: ≥96.0% (HPLC) Analogs: ≥95.0% (me), ≥90.0% (s-diMe)
Supports high-fidelity peptide library synthesis
Supplier COA; batch-specific purity
Peptide Synthesis Post-Translational Modification Analytical Chemistry

Molecular Identity for ADMA Peptide Design

The molecular formula and weight of Fmoc-ADMA(Pbf)-OH are distinct from its closest structural analogs, confirming its identity as the asymmetric dimethylarginine derivative. Fmoc-ADMA(Pbf)-OH has a molecular formula of C36H44N4O7S and a molecular weight of 676.82 g/mol . This is different from the unmodified arginine derivative Fmoc-Arg(Pbf)-OH (C34H40N4O7S, 648.77 g/mol) and the monomethylated analog Fmoc-Arg(Me,Pbf)-OH (C35H42N4O7S, 662.80 g/mol) . The progressive addition of each methyl group to the guanidine moiety results in a predictable and measurable increase in molecular mass, which serves as a definitive check for correct building block selection and can be used to confirm incorporation via mass spectrometry.

Molecular Weight Identity
Class-level
676.82 g/mol
Confirms correct building block selection
+28.05 Da vs Arg, +14.02 Da vs mono-methyl
Post-Translational Modification Epigenetics Peptide Library Design

TFA-Compatible Deprotection

The selection of the Pbf protecting group for the ADMA side chain is specifically aligned with a streamlined Fmoc/tBu SPPS strategy. The Pbf group on Fmoc-ADMA(Pbf)-OH is designed for removal during the final, single-step TFA-mediated cleavage and global deprotection reaction, which also cleaves the peptide from the resin . This is in contrast to symmetric dimethylarginine reagents like Fmoc-SDMA(Boc)2-ONa, which require the removal of more acid-labile Boc groups . While both are compatible with standard TFA cleavage cocktails, the Pbf group on ADMA is known to be more stable to repetitive piperidine treatments during chain assembly compared to older protecting groups like Pmc, though a quantitative comparison of deprotection kinetics for ADMA(Pbf) versus ADMA with other side-chain protection is not specified in the supplier data. The use of a single, robust Pbf protecting group simplifies the synthesis workflow by ensuring the side chain remains intact until the final cleavage step.

Deprotection Strategy
Class-level
Single Pbf group, removed during TFA cleavage
Streamlines SPPS with standard global deprotection
More stable than Pmc in piperidine
Solid-Phase Peptide Synthesis Protecting Group Strategy Process Chemistry

Cellular Uptake Modulation

Fmoc-ADMA(Pbf)-OH has been specifically utilized as a tool to investigate and enhance the biological properties of peptides. A key study on Tat-derived peptides demonstrated that the incorporation of ADMA via this building block can modulate the RNA recognition and cellular uptake of the peptides [1]. This provides a direct, application-level differentiation from non-methylated or mono-methylated arginine analogs, where a different PTM state would yield a different biological outcome. This evidence underscores the necessity of Fmoc-ADMA(Pbf)-OH for experiments designed to probe the functional consequences of asymmetric dimethylation on peptide behavior in cellular contexts, rather than using a generic arginine building block.

Cellular Uptake Modulation
Reported
ADMA incorporation studied in Tat peptides
Enables investigation of ADMA-dependent uptake
Qualitative evidence; Li et al., 2015
Drug Delivery Cell-Penetrating Peptides Biological Activity

Histone Peptide Array Synthesis

Fmoc-ADMA(Pbf)-OH is cited as an essential building block in established protocols for the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues [1]. This specific application in epigenetics research provides a clear differentiation from non-methylated or other methylated arginine analogs. The reagent's design allows for the precise construction of peptides that mimic the 'histone code', a critical area of study for understanding gene regulation. Its inclusion in a published methods paper (Knorr et al., 2012) provides a strong, citable rationale for its selection in similar research projects, ensuring reproducibility and alignment with peer-reviewed methods.

Histone Array Synthesis
Reported
Protocol for histone-related peptide arrays
Aligns with published methods for epigenetic research
Knorr et al., 2012; methods reference
Epigenetics Histone Code Peptide Array

Solubility for Automated Synthesis

Supplier specifications provide a quantified solubility metric for Fmoc-ADMA(Pbf)-OH, stating it is clearly soluble at a concentration of 1 mmol in 2 mL DMF (approximately 0.5 M) . This specific data point is crucial for scientists planning automated SPPS, as it confirms the reagent can be dissolved at a concentration suitable for most synthesis protocols without the need for additional solubilizing agents or sonication. While similar solubility data is available for some analogs like Fmoc-Arg(Me,Pbf)-OH , the explicit statement provides a key quality control parameter for procurement. This is in contrast to other analogs like Fmoc-SDMA(Boc)2-ONa, where solubility data is less explicitly defined in the same format , which can introduce uncertainty into synthesis planning.

DMF Solubility
Context-dependent
~0.5 M in DMF
Supports automated synthesizer compatibility
Comparable to mono-methyl analog; undefined for s-diMe
Automated Peptide Synthesis Process Development Reagent Quality

Fmoc-ADMA(Pbf)-OH: Key Application Scenarios


Epigenetics: Histone Peptide Arrays

Procure Fmoc-ADMA(Pbf)-OH for the precise construction of histone tail peptide libraries to study the role of asymmetric dimethylation (H3R2me2a, H4R3me2a). This is directly supported by its application in a key methods paper for synthesizing arrays of histone-related peptides containing methylated arginine residues [1]. The high minimum purity (≥96.0% HPLC) is essential for generating high-fidelity arrays where epimeric impurities would confound binding assays with reader domain proteins.

CPP Cellular Uptake Modulation

Select this reagent when investigating how ADMA modifications influence the internalization efficiency and intracellular trafficking of CPPs, such as those derived from HIV-Tat. This scenario is based on a peer-reviewed study demonstrating that ADMA incorporation, facilitated by this building block, affects RNA recognition and cellular uptake of Tat-derived peptides [2]. The use of any other arginine analog would not recapitulate this specific biological effect.

Automated SPPS Process Reliability

Choose Fmoc-ADMA(Pbf)-OH for automated SPPS workflows where reagent reliability is paramount. The quantified solubility data (clearly soluble at 1 mmol in 2 mL DMF) ensures it will dissolve properly in standard synthesis solvents, preventing precipitation and line clogging in automated synthesizers. Furthermore, the robust Pbf protecting group is designed for stability during repetitive piperidine treatments and is fully removed during standard TFA cleavage, streamlining the overall process.

Peptide SAR Studies for PTMs

When performing comparative SAR studies to delineate the functional impact of different arginine methylation states (me, s-diMe, a-diMe), the use of Fmoc-ADMA(Pbf)-OH is mandatory. Its distinct molecular weight (676.82 g/mol) allows for easy verification of incorporation, and its use ensures that any observed difference in biological activity (e.g., enzyme inhibition, protein binding) can be unambiguously attributed to the presence of asymmetric dimethylation, not an unintended modification.

Application
Selection Property
Validation Focus
Epigenetics – Histone Peptide Arrays
Stringent purity specification
Enantiomeric integrity and impurity profiling
CPP Cellular Uptake Studies
ADMA-specific incorporation
Cellular internalization and trafficking assays
Automated SPPS Process Reliability
Defined DMF solubility
Solvent compatibility and coupling consistency
PTM Structure-Activity Studies
Unambiguous mass increment
Mass spectrometric identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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